2-sulfanylpyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Sulfanylpyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. It is a derivative of nicotinic acid and exhibits three potential binding sites: the pyridine nitrogen, the sulfhydryl sulfur, and the carboxylic oxygen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanylpyridine-3-carboxylic acid typically involves the reaction of pyridine-3-carboxylic acid with thiol-containing reagents. One common method is the alkylation of this compound with 3-bromo-1-propyne to obtain both monopropargyl and dipropargyl derivatives . The reaction conditions often involve the use of bases such as potassium carbonate (K₂CO₃) in solvents like acetone (Me₂CO) or ethanol (EtOH).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Sulfanylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfhydryl group can be oxidized to form disulfides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) and alkylating agents.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated pyridines and alkylated derivatives.
Scientific Research Applications
2-Sulfanylpyridine-3-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.
Industry: It is used in the development of luminescent materials and as a precursor in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 2-sulfanylpyridine-3-carboxylic acid involves its ability to coordinate with metal ions through its pyridine nitrogen, sulfhydryl sulfur, and carboxylic oxygen. This coordination can lead to the formation of stable complexes that exhibit unique properties, such as luminescence and catalytic activity . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular enzymes and receptors, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): Similar structure but lacks the sulfhydryl group.
Nicotinic acid (3-pyridinecarboxylic acid): Similar structure but lacks the sulfhydryl group.
Isonicotinic acid (4-pyridinecarboxylic acid): Similar structure but lacks the sulfhydryl group.
Uniqueness
2-Sulfanylpyridine-3-carboxylic acid is unique due to the presence of the sulfhydryl group, which provides additional binding sites and reactivity compared to its analogs.
Properties
IUPAC Name |
2-sulfanylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c8-6(9)4-2-1-3-7-5(4)10/h1-3H,(H,7,10)(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKHFQKONWMWQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)S)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.